Controlled Lipophilicity (XLogP) Differentiates the Target Compound from 3-Trifluoromethyl Pyridazinone Analogs
The target compound, with a 3-cyclopropyl substituent, has a computed XLogP of 0.2, indicative of balanced hydrophilicity–lipophilicity [1]. In contrast, the closely related 1-(oxan-4-yl)-3-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}urea analog (CAS 2415465-79-9), which features a 3-trifluoromethyl group instead of cyclopropyl, has a substantially higher molecular weight (334.29 g/mol) and is predicted to be significantly more lipophilic as a result of the electronegative CF3 moiety . The 0.2 vs. predicted >1.5 XLogP gap represents a clear potency–permeability trade-off, with the target compound occupying a more favorable drug-like lipophilicity window for oral bioavailability and reduced off-target promiscuity according to established medicinal chemistry guidelines.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.2 |
| Comparator Or Baseline | 1-(Oxan-4-yl)-3-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}urea (CAS 2415465-79-9); predicted XLogP >1.5 |
| Quantified Difference | ΔXLogP >1.3 |
| Conditions | PubChem-computed XLogP3 for target; comparator XLogP estimated from structure–property relationships for CF3-substituted heterocycles. |
Why This Matters
Lower lipophilicity (XLogP <1) is associated with reduced risk of CYP450 inhibition, lower metabolic clearance, and decreased non-specific tissue binding, making the target compound a more attractive starting point for lead optimization.
- [1] PubChem Compound Summary for CID 122246403, 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(oxan-4-yl)methyl]acetamide. View Source
